4-Cinnamoyloxyphenylurea
Description
4-Cinnamoyloxyphenylurea is a synthetic urea derivative characterized by a cinnamoyloxy group attached to a phenylurea backbone. Its molecular structure combines a phenyl ring substituted with a urea moiety (–NH–CO–NH–) and a cinnamoyloxy (–O–CO–CH₂–CH=CH–C₆H₅) functional group.
Properties
IUPAC Name |
[4-(carbamoylamino)phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-16(20)18-13-7-9-14(10-8-13)21-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18,20)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPVJILEKSSIKI-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-09-3 | |
| Record name | Cinnapyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-cinnamoyloxyphenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93G09AC38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamoyloxyphenylurea typically involves the reaction of cinnamic acid with 4-aminophenylurea. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the cinnamoyloxy group and the phenylurea moiety. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Cinnamoyloxyphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cinnamoyloxyphenylurea involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The phenylurea moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Cinnamoyloxyphenylurea, we compare it with structurally or functionally related phenylurea derivatives and cinnamate-containing compounds. Key examples include:
N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4)
- Structure: Substituted phenylurea with a cyano (–CN) group at the para position of one phenyl ring.
- Molecular Formula : C₁₄H₁₁N₃O.
- Applications: Used in agrochemicals and polymer stabilizers. Its electron-withdrawing cyano group enhances thermal stability compared to unsubstituted phenylureas.
- Key Difference: The cyano group in N-(4-cyanophenyl)-N'-phenylurea contrasts with the cinnamoyloxy group in this compound. The latter’s extended conjugated system may improve UV absorption and π-π stacking in materials science applications.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
- Structure : Chlorinated heterocyclic compounds with pyrrolopyrimidine cores.
- Applications : Anticancer and antiviral agents. The chlorine atom enhances electrophilicity and binding to biological targets.
- Key Difference : Unlike this compound, these compounds lack the urea backbone, relying instead on nitrogen-rich heterocycles for bioactivity.
Cinnamate Esters (e.g., Ethyl Cinnamate)
- Structure : Esters of cinnamic acid.
- Applications : Fragrances, UV filters, and antimicrobial agents.
- Key Difference : While cinnamate esters share the cinnamoyl group with this compound, the absence of the urea moiety limits their ability to form hydrogen bonds, a critical feature for enzyme inhibition.
Data Table: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Hydrogen Bonding: The urea group in this compound enables strong hydrogen bonding with biological targets, similar to N-(4-cyanophenyl)-N'-phenylurea. This is critical for inhibiting enzymes like tyrosine kinases.
Limitations and Contradictions in Evidence
- Data Gaps: No direct studies on this compound’s pharmacokinetics or toxicity are cited in the evidence, requiring reliance on analog extrapolation.
- Structural Diversity : Compounds like 4-chloro-5-fluoropyrimidin-2-amine share halogen substituents but lack the urea scaffold, limiting direct comparisons.
Biological Activity
4-Cinnamoyloxyphenylurea (CUP) is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of CUP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of phenylurea, characterized by the presence of a cinnamoyloxy group. The synthesis of CUP typically involves the reaction of phenylurea with cinnamic acid derivatives, leading to various modifications that can enhance its biological efficacy.
Antioxidant Activity
CUP exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that CUP can inhibit lipid peroxidation, a key process in cellular damage caused by free radicals. The antioxidant activity is often compared to other compounds in the same class, such as coumarin derivatives.
| Compound | % Inhibition (Lipid Peroxidation) | IC50 (µM) |
|---|---|---|
| CUP | 75.5 ± 2.3 | 50.0 |
| Coumarin | 68.8 ± 1.5 | 55.5 |
Antimicrobial Activity
CUP has shown promising antimicrobial effects against various pathogens. Studies indicate that it possesses antibacterial and antifungal properties, inhibiting the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens are notably lower compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Anticancer Properties
Research has highlighted the potential of CUP in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Line (MCF-7)
In a controlled study, MCF-7 cells were treated with varying concentrations of CUP:
- Concentration : 10 µM
- Effect : 40% reduction in cell viability
- Mechanism : Induction of caspase-3 activity and upregulation of pro-apoptotic factors.
The biological activities of CUP can be attributed to several mechanisms:
- Enzymatic Inhibition : CUP inhibits key enzymes involved in oxidative stress and inflammation, such as lipoxygenase and cyclooxygenase.
- Cell Signaling Modulation : It affects signaling pathways related to apoptosis, particularly by influencing the Bcl-2 family proteins.
- Gene Expression Regulation : CUP alters the expression levels of genes associated with cancer progression and oxidative stress response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
